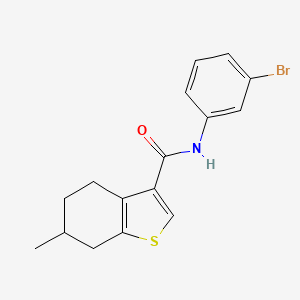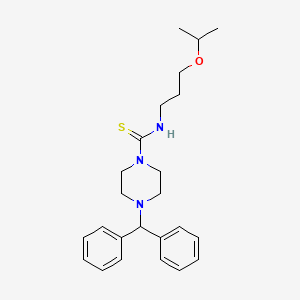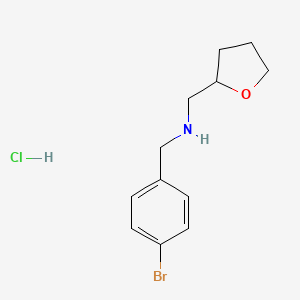![molecular formula C15H13Cl3N2S B4135977 N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4135977.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea
描述
N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been widely used in agriculture to control the growth of weeds. Diuron is a non-selective herbicide that inhibits photosynthesis in plants, leading to their death. In recent years, there has been increasing interest in the scientific research application of Diuron, particularly in the field of environmental toxicology.
作用机制
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea involves inhibition of photosynthesis in plants. It acts by binding to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This leads to a disruption of the electron transport chain and a reduction in the production of ATP and NADPH, which are essential for the synthesis of organic compounds in plants.
Biochemical and Physiological Effects:
In addition to its effects on plants, this compound has been shown to have toxic effects on a wide range of non-target organisms, including bacteria, fungi, and animals. It has been found to have endocrine-disrupting effects on fish, leading to changes in reproductive behavior and development. This compound has also been shown to have genotoxic effects on human cells, leading to DNA damage and mutations.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea as a model compound is its high persistence in soil and water, which allows for long-term studies of its fate and toxicity. However, this also presents a challenge in terms of controlling the exposure of test organisms to the compound. Another limitation is the non-specific nature of this compound's mode of action, which can make it difficult to interpret the results of experiments.
未来方向
There are several areas of future research that could help to improve our understanding of the environmental fate and toxicity of N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea and other substituted urea herbicides. These include:
1. Development of more sensitive analytical methods for the detection of this compound in environmental samples.
2. Studies of the effects of this compound on microbial communities in soil and water, and the potential for these effects to influence ecosystem function.
3. Investigation of the mechanisms of toxicity of this compound in non-target organisms, particularly in terms of its endocrine-disrupting effects.
4. Development of alternative herbicides and weed control strategies that are less persistent and have lower toxicity to non-target organisms.
Conclusion:
This compound is a widely used herbicide that has been the subject of extensive scientific research due to its potential environmental toxicity. It acts by inhibiting photosynthesis in plants, but has also been shown to have toxic effects on a wide range of non-target organisms. Future research in this area could help to improve our understanding of the environmental fate and toxicity of this compound and other substituted urea herbicides, and inform the development of more sustainable weed control strategies.
科学研究应用
N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea has been widely used as a model compound for the study of the environmental fate and toxicity of substituted urea herbicides. It has been shown to have a high persistence in soil and water, and can be transported over long distances by wind and water. This compound has been detected in surface water, groundwater, and sediment in many parts of the world, and has been found to have toxic effects on aquatic organisms, including algae, fish, and invertebrates.
属性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2S/c16-11-3-1-10(2-4-11)7-8-19-15(21)20-14-6-5-12(17)9-13(14)18/h1-6,9H,7-8H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYCKLUYNSRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)
![(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide](/img/structure/B4135907.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4135909.png)

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B4135924.png)

![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4135958.png)


amino]methyl}-2-pyrrolidinone](/img/structure/B4135970.png)

![2-methyl-N-{1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4135993.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4136004.png)
